2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes an ester functional group, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the iodine atom can be replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and iodine groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid
- 4-(Acetyloxy)-5,7-dimethoxy-2-naphthalenecarboxylic acid
- 8-Iodo-5,7-dimethoxy-2-naphthalenecarboxylic acid
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is unique due to the presence of both iodine and methoxy groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C19H21IO6 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
tert-butyl 4-acetyloxy-8-iodo-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H21IO6/c1-10(21)25-14-8-11(18(22)26-19(2,3)4)7-12-16(14)13(23-5)9-15(24-6)17(12)20/h7-9H,1-6H3 |
InChI Key |
DMGDVVNPQVRKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=CC(=C2I)OC)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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